
Chromium boride (Cr5B3)
Vue d'ensemble
Description
Chromium boride (Cr5B3) belongs to the tetragonal system with a melting point of 2000°C. It has conductivity and high-temperature resistance. Its relative density is 6.12 .
Synthesis Analysis
Chromium borides of various phases were fabricated through combustion synthesis in the mode of self-propagating high-temperature synthesis (SHS) by adopting the powder compacts of Cr2O3 + xB (with x = 4–9) and Cr2O3 + 2Al + yB (with y = 1–8) .Molecular Structure Analysis
Chromium boride (Cr5B3) has a molecular formula of B3Cr5 . It crystallizes in the tetragonal I4/mcm space group .Chemical Reactions Analysis
In the Cr-B binary phase diagram, CrB, Cr2B, Cr5B3, Cr3B4, CrB2, and CrB4 are the six stable phases . Chromium borides usually have superior properties such as high chemical stability, high melting point, high thermal conductivity, very high hardness and strength, and relatively low thermal expansion .Physical And Chemical Properties Analysis
Chromium boride (Cr5B3) has a calculated bulk crystalline density of 6.59 g/cm3 . It belongs to the tetragonal system with a melting point of 2000°C . It has conductivity and high-temperature resistance .Applications De Recherche Scientifique
High-Temperature Chromium Compounds :
- Chromium compounds like boride Cr3B2 and carbide Cr3C2, which include forms of chromium boride, are known for their hardness, wear resistance, and chemical inertness. They're utilized in producing protective coatings for metals and cermets, and as alloying additives in tungsten-free solid alloys. There's ongoing research into producing these compounds as nanopowders, particularly examining changes in particle shape and size under plasma flow conditions (Shiryaeva, Nozdrin, Rudneva, & Galevsky, 2016).
Synthesis and Composition :
- Studies on the solid-state reaction between chromia powder and amorphous boron powder have successfully synthesized various chromium borides including Cr5B3. The research provides insights into the chemical compositions and lattice parameters of these borides (Iizumi, Kudaka, & Okada, 1998).
Nanorod Synthesis :
- Chromium boride (CrB) nanorods have been synthesized via a reduction–boronation route. These nanorods exhibit ultraviolet light emission and good anti-oxidation properties below 630 °C, indicating potential applications in various fields (Ma, Gu, Shi, Chen, Yang, & Qian, 2003).
Mechanical and Tribological Properties :
- A study focusing on borided pure metals, including chromium, highlighted significant increases in hardness and varying layer thickness in boride layers. This research provides valuable data on the mechanical and tribological behavior of borided chromium (Usta, Ozbek, Bindal, Ucisik, Ingole, & Liang, 2006).
Phase Stability and Elastic Properties :
- The phase stability and elastic properties of various stoichiometries of chromium borides, including CrB3 and CrB4, were studied. The research revealed insights into the formation enthalpy, mechanical stability, and potential as hard materials based on shear moduli and Young's moduli (Wang, Wang, Cheng, Wang, & Wang, 2013).
Mechanochemical Synthesis :
- Chromium borides have been synthesized mechanochemically using ball-milling of elemental chromium and boron powder mixtures. This method effectively reduces the reaction temperature necessary for chromium boride synthesis, with potential applications in various structural areas (Iizumi, Kudaka, Maezawa, & Sasaki, 1999).
Nanocrystalline Chromium Boride :
- Nanocrystalline chromium boride (CrB) powders were synthesized through a solid-state reaction, demonstrating the formation of orthorhombic CrB. The study also revealed the oxidation resistance and particle morphology of nanocrystalline CrB (Qin, Zhang, Liang, Zhang, Gao, & Zhang, 2006).
Orientations Futures
Propriétés
InChI |
InChI=1S/3B.5Cr | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNZDQNXWVZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[B].[Cr].[Cr].[Cr].[Cr].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B3Cr5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium boride (Cr5B3) | |
CAS RN |
12007-38-4 | |
| Record name | Chromium boride (Cr5B3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium boride (Cr5B3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentachromium triboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



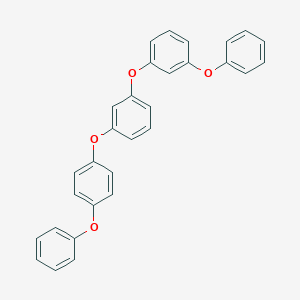
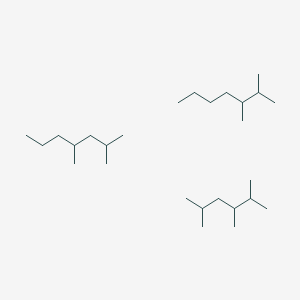
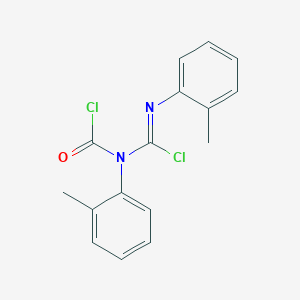
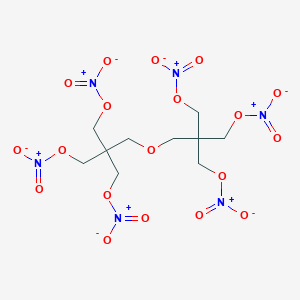
![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)
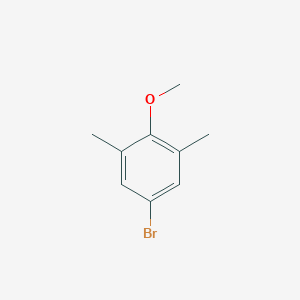
![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
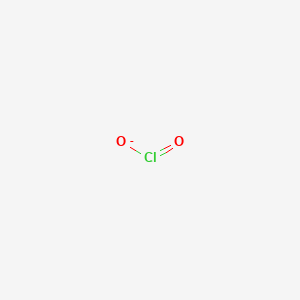
![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
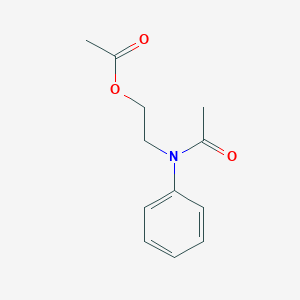
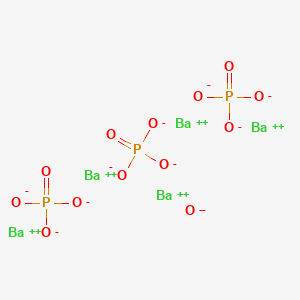
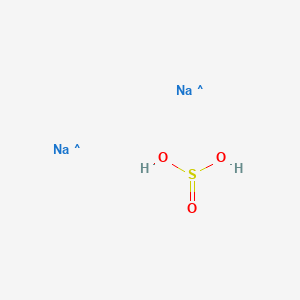
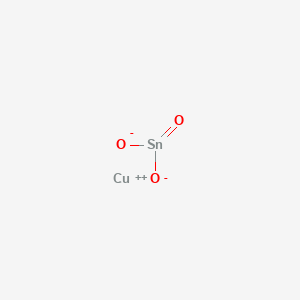
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)